molecular formula C5H4N2O B119791 Pyrimidine-5-carbaldehyde CAS No. 10070-92-5

Pyrimidine-5-carbaldehyde

Cat. No. B119791
CAS RN: 10070-92-5
M. Wt: 108.1 g/mol
InChI Key: FREJAOSUHFGDBW-UHFFFAOYSA-N
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Description

Pyrimidine-5-carbaldehyde, also known as 5-Pyrimidinecarboxaldehyde, is a chemical compound with the empirical formula C5H4N2O . It is used in the preparation of (S)- and ®-pyrimidyl alkanol by reacting with diisopropylzinc and (n-butyl)ethyl (n-hexyl) (n-propyl)methane .


Synthesis Analysis

The synthesis of Pyrimidine-5-carbaldehyde involves various methods. One method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Molecular Structure Analysis

The molecular structure of Pyrimidine-5-carbaldehyde consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The average mass of the molecule is 108.098 Da, and the monoisotopic mass is 108.032364 Da .


Chemical Reactions Analysis

Pyrimidine-5-carbaldehyde undergoes various chemical reactions. For instance, it reacts with diisopropylzinc and (n-butyl)ethyl (n-hexyl) (n-propyl)methane to form (S)- and ®-pyrimidyl alkanol . It also undergoes a sequence of reactions of SNAr, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .


Physical And Chemical Properties Analysis

Pyrimidine-5-carbaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 225.3±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.2±3.0 kJ/mol and a flash point of 92.6±26.3 °C .

Scientific Research Applications

Synthesis of Condensed Azines

Pyrimidine-5-carbaldehyde reacts with methyl 3-aminocrotonate to produce pyrido[2,3-d]pyrimidine, which further reacts to yield pyrimido[4,5,6-de][1,6]naphthyridine derivatives. These reactions showcase the compound's role in constructing complex heterocyclic frameworks, confirmed by XRD analysis (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

Asymmetric Synthesis without Chiral Additives

Enantiomerically enriched pyrimidyl alkanol, with either S or R configuration, is obtained from pyrimidine-5-carbaldehyde through reaction with diisopropylzinc, without the addition of chiral substances. This process, combined with asymmetric autocatalysis, leads to amplification of the enantiomeric excess, showcasing the compound's utility in asymmetric synthesis (Soai, Sato, Shibata, Komiya, Hayashi, Matsueda, Imamura, Hayase, Morioka, Tabira, Yamamoto, & Kowata, 2003).

Antimicrobial Activity

Pyrimidine-5-carbaldehyde derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis involves a one-pot, three-component reaction, leading to novel pyrimido[4,5-d]pyrimidine derivatives, which demonstrate significant antimicrobial activity (Abu-Melha, 2014).

Preparation of Pyrimidine-5-carbaldehydes

A facile synthetic route for pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals has been described, highlighting a one-pot process that underscores the compound's accessibility and the efficiency of its synthesis (Mathews & Asokan, 2007).

Enantioselective Synthesis Using Chiral Silica

Highly enantioselective synthesis using artificially designed chiral inorganic materials like right- and left-handed helical silica has been achieved, leading to the enantiomerically enriched 5-pyrimidyl alkanol by reacting pyrimidine-5-carbaldehyde with diisopropylzinc (Sato, Kadowaki, Urabe, Jung, Ono, Shinkai, & Soai, 2003).

Safety and Hazards

Pyrimidine-5-carbaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c8-3-5-1-6-4-7-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREJAOSUHFGDBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375493
Record name Pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-5-carbaldehyde

CAS RN

10070-92-5
Record name Pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrimidine-5-carboxaldehyde
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Q & A

Q1: What makes pyrimidine-5-carbaldehyde particularly interesting in the context of asymmetric catalysis?

A1: Pyrimidine-5-carbaldehyde exhibits a unique ability to participate in asymmetric autocatalysis, where the chiral product of a reaction acts as a catalyst for its own formation. This phenomenon, first discovered by Soai, is significant as it provides a potential explanation for the origin of homochirality in biological systems. [, , , , ]

Q2: Could you elaborate on the role of pyrimidine-5-carbaldehyde in the Soai reaction?

A2: In the Soai reaction, pyrimidine-5-carbaldehyde reacts with diisopropylzinc (i-Pr2Zn) in the presence of a chiral initiator. The product, a chiral 5-pyrimidyl alkanol, can then catalyze the addition of i-Pr2Zn to more pyrimidine-5-carbaldehyde, preferentially forming the same enantiomer. [, , , , ]

Q3: How efficient is this autocatalytic process?

A3: The Soai reaction exhibits remarkable efficiency in amplifying enantiomeric excess. Studies have shown that starting with a pyrimidyl alkanol catalyst with an enantiomeric excess (ee) as low as 0.00005%, the reaction can produce the same alkanol with >99.5% ee after several cycles. This represents a tremendous amplification of chirality. [, , ]

Q4: Beyond the Soai reaction, are there other catalytic applications of pyrimidine-5-carbaldehyde?

A4: While the focus has predominantly been on asymmetric autocatalysis, pyrimidine-5-carbaldehyde derivatives are explored for their potential in various catalytic transformations. For example, they have been investigated as precursors for the synthesis of 5-deazaflavine derivatives, which may exhibit catalytic activities. []

Q5: What is the molecular formula and weight of pyrimidine-5-carbaldehyde?

A5: Pyrimidine-5-carbaldehyde (C5H4N2O) has a molecular weight of 108.09 g/mol.

Q6: How do structural modifications of pyrimidine-5-carbaldehyde affect its activity in asymmetric autocatalysis?

A6: Studies have explored the impact of substituents at various positions of the pyrimidine ring. For instance, introducing an alkynyl group at the 2-position can lead to extremely high enantioselectivity in the Soai reaction. [, ] Conversely, certain substituents can hinder the autocatalytic process. []

Q7: Have there been any studies investigating the impact of different chiral initiators on the Soai reaction?

A7: Yes, a wide range of chiral initiators have been examined, including alcohols, amines, amino acids, hydrocarbons, metal complexes, and even inorganic crystals like quartz. Interestingly, the Soai reaction exhibits high sensitivity to the chirality of these initiators, often producing pyrimidyl alkanols with the same absolute configuration as the initiator. [, , , , , , , , , , , ]

Q8: Can you provide an example of how a specific structural modification impacted the selectivity of the reaction?

A8: Research using 2-(1-adamantylethynyl)pyrimidine-5-carbaldehyde demonstrated significant enhancement in enantiomeric excess amplification during the Soai reaction. This derivative allowed for the highest reported enhancements within a single reaction cycle, highlighting the impact of specific structural modifications on reaction selectivity. []

Q9: Has computational chemistry been employed to study the Soai reaction mechanism?

A9: Yes, computational studies, including DFT calculations, have provided valuable insights into the mechanism of asymmetric autocatalysis. These investigations have explored the formation of zinc alkoxide intermediates, their aggregation behavior, and the factors influencing enantioselectivity. [, , ]

Q10: Are there any QSAR models developed for predicting the activity of pyrimidine-5-carbaldehyde derivatives?

A10: While QSAR models specific to the asymmetric autocatalytic activity of pyrimidine-5-carbaldehyde derivatives are less common, there have been efforts to develop QSAR models for related compounds with potential applications as FLT3 inhibitors. These models consider structural features crucial for inhibitory activity, providing insights that could be extrapolated to other pyrimidine-based compounds. []

Q11: What is known about the stability of pyrimidine-5-carbaldehyde under different conditions?

A11: The stability of pyrimidine-5-carbaldehyde can vary depending on the specific conditions, including solvent, temperature, and presence of other reagents. It is generally susceptible to hydrolysis, particularly under acidic conditions. [] Some derivatives have been designed to enhance stability. [, ]

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